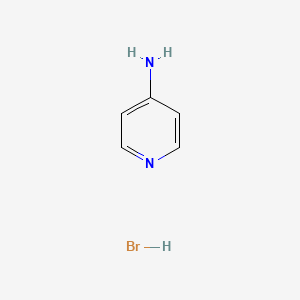
Pyridin-4-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-amine;hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-4-amine;hydrobromide can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield pyridinethione, which can be further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine or tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxide, dihydropyridine, tetrahydropyridine, and various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridin-4-amine;hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Pyridin-4-amine;hydrobromide can be compared with other pyridine derivatives such as:
Pyridine N-oxide: Known for its oxidizing properties.
Dihydropyridine: Commonly used in the synthesis of calcium channel blockers.
Tetrahydropyridine: Used in the synthesis of various pharmaceuticals.
This compound is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
51527-87-8 |
|---|---|
Molecular Formula |
C5H7BrN2 |
Molecular Weight |
175.03 g/mol |
IUPAC Name |
pyridin-4-amine;hydrobromide |
InChI |
InChI=1S/C5H6N2.BrH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H |
InChI Key |
NTYVXOVMHSAZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















